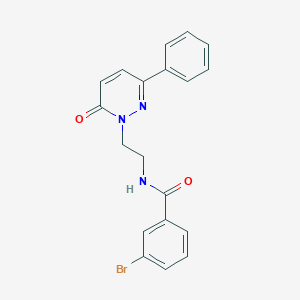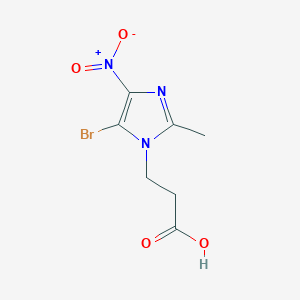![molecular formula C21H20FN5 B2802913 N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902298-41-3](/img/structure/B2802913.png)
N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a crucial role in regulating the transport of salt and water across epithelial tissues. Mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening genetic disease that affects multiple organs, including the lungs, pancreas, and liver. CFTRinh-172 has been shown to block the activity of CFTR, making it a potential therapeutic target for the treatment of cystic fibrosis.
Mecanismo De Acción
N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine binds to a specific site on the CFTR protein, known as the "inhibitory site." This prevents the channel from opening and allowing chloride ions to pass through. N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine has been shown to be a highly potent and selective inhibitor of CFTR, with minimal off-target effects on other ion channels.
Biochemical and Physiological Effects:
N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine has been shown to block CFTR-mediated chloride transport in a variety of cell types, including airway epithelial cells, pancreatic cells, and intestinal cells. This leads to a reduction in mucus secretion, which can help to improve lung function in patients with cystic fibrosis. N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine has also been shown to inhibit the growth of certain bacteria, including Pseudomonas aeruginosa, which is a common pathogen in cystic fibrosis patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is its high potency and selectivity for CFTR. This makes it a useful tool for studying the role of CFTR in various physiological processes. However, one limitation of N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is that it is not a specific inhibitor of CFTR, as it can also inhibit other ion channels at higher concentrations. Additionally, N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is not suitable for use in vivo, as it does not penetrate the cell membrane.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine. One area of interest is the development of more specific inhibitors of CFTR, which could help to reduce off-target effects and improve the safety of these drugs. Another area of research is the use of N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine in combination with other drugs, such as correctors and potentiators, which could help to restore CFTR function in patients with cystic fibrosis. Finally, there is ongoing research into the role of CFTR in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma, which could lead to the development of new therapies for these conditions.
Métodos De Síntesis
N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine can be synthesized using a variety of methods, including the reaction of 3-(3-fluorophenyl)-1,2,4-triazolo[4,3-a]quinazolin-5-amine with cyclohexyl isocyanate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine has been extensively studied in the context of cystic fibrosis research. It has been used to investigate the role of CFTR in various physiological processes, including ion transport, mucus secretion, and bacterial clearance. N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine has also been used to screen for potential drugs that could restore CFTR function in patients with cystic fibrosis.
Propiedades
IUPAC Name |
N-cyclohexyl-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5/c22-15-8-6-7-14(13-15)19-21-24-20(23-16-9-2-1-3-10-16)17-11-4-5-12-18(17)27(21)26-25-19/h4-8,11-13,16H,1-3,9-10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOQNTZGQJMJGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxamide](/img/structure/B2802830.png)
![N-(4-fluorobenzyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2802831.png)
![2-methyl-6-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine](/img/structure/B2802832.png)

![1-[3-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one](/img/structure/B2802838.png)

![N-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2802841.png)
![N-((5-cyclopropylpyridin-3-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2802842.png)

![4-Methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-oxazole-5-carboxylic acid](/img/structure/B2802845.png)
![5-Chloro-2-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2802846.png)


